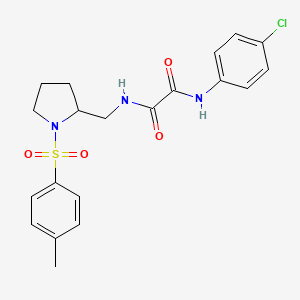

N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

N1-(4-Chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 4-chlorophenyl group at the N1 position and a tosylpyrrolidinylmethyl moiety at the N2 position. The tosyl (p-toluenesulfonyl) group enhances lipophilicity and may influence binding affinity to biological targets, such as viral entry proteins or metabolic enzymes.

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAYTNWKNRMNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Tosylpyrrolidine Intermediate

Starting Materials: Pyrrolidine, p-toluenesulfonyl chloride (tosyl chloride).

Reaction Conditions: Pyrrolidine is reacted with tosyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature to form the tosylpyrrolidine intermediate.

-

Synthesis of the Oxalamide

Starting Materials: 4-chloroaniline, oxalyl chloride.

Reaction Conditions: 4-chloroaniline is reacted with oxalyl chloride in the presence of a base such as pyridine in an organic solvent like dichloromethane to form the oxalamide intermediate.

-

Coupling Reaction

Starting Materials: Tosylpyrrolidine intermediate, oxalamide intermediate.

Reaction Conditions: The tosylpyrrolidine intermediate is coupled with the oxalamide intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Simplified amides or amines from the breakdown of the oxalamide linkage.

Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations at the N2 Position

The N2 substituent is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Thiazole-containing analogs (e.g., compound 15) demonstrate moderate yields (36–53%) and high purity (>90%), with antiviral applications linked to HIV entry inhibition .

- Piperidinyl/piperazinyl derivatives (e.g., compounds 6–11 in and ) show variability in stereoisomer ratios, impacting synthesis complexity.

- Aromatic substituents (e.g., 4-hydroxybenzyl in 115) are associated with cytochrome P450-mediated activation, suggesting divergent metabolic pathways compared to alkyl or heterocyclic groups .

Impact of Tosyl vs. Other Functional Groups

The tosyl group in the target compound distinguishes it from analogs with hydroxymethyl, hydroxyethyl, or halogenated substituents:

- Metabolic Stability : Sulfonamide groups (e.g., tosyl) are less prone to oxidative metabolism compared to hydroxyethyl or hydroxymethyl groups, which may undergo glucuronidation .

- Synthetic Accessibility : Tosyl protection requires additional steps (e.g., sulfonylation), whereas hydroxymethyl groups are introduced via simpler alkylation or reduction .

Biological Activity

N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group, a tosylpyrrolidine moiety, and an oxalamide functional group. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The tosyl group enhances the compound's binding affinity to proteins, while the oxalamide moiety could facilitate interactions with other molecular structures. These interactions are likely to modulate biological pathways, leading to therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activity. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide were found to be effective against human adenovirus (HAdV), with some compounds showing sub-micromolar potency and reduced cytotoxicity . This suggests that this compound may also possess antiviral properties, warranting further investigation.

Anticancer Potential

Research into related compounds has revealed anticancer activity. For example, certain N-substituted (2-phenylcyclopropyl)methylamines demonstrated selective agonism at the 5-HT2C receptor, which is implicated in various cancer pathways . The structural similarities suggest that this compound could exhibit similar effects.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

- Methodology : Synthesis typically involves multi-step reactions, including condensation between amines and oxalic acid derivatives. Key parameters include:

- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .

- pH adjustment : Neutral to slightly acidic conditions (pH 6–7) to stabilize reactive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the compound ≥95% purity .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Experimental design :

- Incubation in simulated biofluids : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .

- Oxidative stability : Expose to H2O2 (1–5 mM) to test susceptibility to reactive oxygen species .

- Key findings : Oxalamides generally exhibit moderate stability in acidic environments but may hydrolyze in alkaline conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Primary methods :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., chlorophenyl proton signals at δ 7.2–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> calculated for C20H21ClN2O4S: 445.09) .

- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm<sup>−1</sup> for oxalamide C=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

- Approach :

- Comparative structural analysis : Modify substituents (e.g., replace tosyl with mesitylsulfonyl) and test against biological targets .

- Bioassay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) to minimize variability .

- Case study : A structurally similar compound, N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, showed varied IC50 values (0.5–10 μM) across assays due to differences in membrane permeability .

Q. What strategies can address low solubility in aqueous media for in vivo studies?

- Methodological solutions :

- Prodrug design : Introduce phosphate or acetyl groups to enhance hydrophilicity .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability .

- Co-solvent systems : Employ cyclodextrins or PEG-400 for in vitro assays .

Q. How can in silico modeling predict potential biological targets for this compound?

- Workflow :

- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) .

- Pharmacophore mapping : Prioritize targets with oxalamide-binding pockets (e.g., HDACs or PARP enzymes) .

- Validation : Compare predicted binding energies (ΔG ≤ −8 kcal/mol) with experimental IC50 values .

Data Contradiction Analysis

Q. Why do conflicting reports exist about this compound’s cytotoxicity?

- Key factors :

- Cell line variability : Sensitivity differences between adherent (e.g., HeLa) vs. suspension (e.g., Jurkat) cells .

- Assay interference : The compound’s autofluorescence may skew results in MTT assays; use luminescent ATP assays instead .

- Resolution : Replicate studies under standardized conditions (e.g., 48-hour exposure, 10% FBS) .

Key Research Gaps

- Mechanistic studies : Limited data on off-target effects (e.g., CYP450 inhibition) .

- In vivo pharmacokinetics : No published studies on half-life or tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.